Tau Peptide (274-288) Trifluoroacetate
Description
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H138N22O23.C2HF3O2/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102;3-2(4,5)1(6)7/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122);(H,6,7)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZMDCSUVZKAQP-IQSMRJKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H139F3N22O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1854.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Advanced Methodologies for Peptide Preparation and Modification
Solid-Phase Peptide Synthesis (SPPS) Protocols for Tau Peptide (274-288) Trifluoroacetate
The general cycle of SPPS involves:
Attachment of the C-terminal amino acid to the solid support.
Removal of the temporary Nα-protecting group (deprotection).
Coupling of the next Nα-protected amino acid.
Repeating the deprotection and coupling steps until the desired sequence is assembled.
Cleavage of the peptide from the resin and removal of permanent side-chain protecting groups. peptide.com
The most widely used chemistry in modern SPPS is the Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy. seplite.comiris-biotech.de This approach is favored due to its use of a base-labile Fmoc group for the temporary protection of the α-amino group, which offers an orthogonal protection scheme in combination with acid-labile tert-butyl (tBu) based side-chain protecting groups. seplite.comnih.gov
Nα-Protection : The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). seplite.comresearchgate.net
Side-Chain Protection : The reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc removal but can be cleaved by a strong acid, such as trifluoroacetic acid (TFA), during the final cleavage step. seplite.com Common tBu-based protecting groups include tert-butyl ether (OtBu) for tyrosine, serine, and threonine, tert-butyl ester (tBu) for aspartic and glutamic acid, and tert-butyloxycarbonyl (Boc) for lysine (B10760008) and tryptophan. seplite.com
This orthogonal strategy prevents premature deprotection of side chains during the synthesis cycles. nih.gov
Table 1: Protecting Group Strategy in Fmoc/tBu SPPS
| Functional Group | Protecting Group | Cleavage Condition |
|---|---|---|
| α-Amino Group | Fmoc | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Carboxyl | tBu | Acid (e.g., TFA) |
| Side-Chain Hydroxyl | OtBu | Acid (e.g., TFA) |
Achieving high purity in the final peptide product is critically dependent on the efficiency of each coupling and deprotection step. gyrosproteintechnologies.com Incomplete reactions can lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. iris-biotech.de
Coupling Optimization : The formation of the amide bond is facilitated by activating the carboxylic acid group of the incoming amino acid. Common coupling reagents include carbodiimides like diisopropylcarbodiimide (DIC) often used in combination with additives such as ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce racemization. nih.govspringernature.com For difficult couplings, which may arise from steric hindrance or peptide aggregation on the resin, more potent activating reagents like HATU or COMU can be employed. peptide.com5z.com Reaction times can be extended, or the temperature can be increased to drive the reaction to completion. 5z.comnih.gov
Deprotection Optimization : The removal of the Fmoc group can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. iris-biotech.de If deprotection is slow, which can occur with longer or aggregation-prone sequences, the reaction time can be extended, or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. peptide.com
Capping, the acetylation of unreacted amino groups after a coupling step, is another strategy to minimize the formation of deletion products. gyrosproteintechnologies.com
Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Approaches
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where peptide elongation occurs in solution. scispace.comneulandlabs.com Unlike SPPS, the growing peptide is not attached to an insoluble resin but may be attached to a soluble tag to facilitate purification after each step. bachem.com
For a relatively short peptide like Tau Peptide (274-288) (a 15-mer), LPPS could be a viable, albeit more labor-intensive, alternative to SPPS. bachem.combioduro.com The main advantage of LPPS is the ability to purify and characterize the intermediate products at each step, ensuring high fidelity of the sequence. neulandlabs.com
A hybrid approach combines the strengths of both SPPS and LPPS. youtube.com In this strategy, shorter peptide fragments are synthesized using SPPS, purified, and then joined together in solution via fragment condensation. bioduro.comyoutube.com This can be particularly advantageous for the synthesis of very long peptides or proteins, as demonstrated in the total chemical synthesis of the 441-amino acid Tau protein, where multiple fragments were assembled. nih.gov For a peptide of 15 amino acids, a full SPPS approach is generally more efficient. bioduro.com
Purification Strategies for High Purity this compound
Following synthesis and cleavage from the solid support, the crude peptide is a mixture containing the target peptide, truncated or deleted sequences, and byproducts from the cleavage of protecting groups. nih.gov Rigorous purification is essential to obtain a high-purity product.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. nih.gov
Principle : The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase.
Procedure : The crude peptide mixture is dissolved in an aqueous solvent and loaded onto the HPLC column. The peptides are then eluted by a gradient of increasing organic solvent concentration, usually acetonitrile, in water. nih.gov Trifluoroacetic acid (TFA) is commonly added at a low concentration (e.g., 0.1%) to both the aqueous and organic phases. nih.gov TFA acts as an ion-pairing agent, protonating basic residues and forming a neutral ion pair that improves the chromatographic peak shape and resolution. nih.gov Fractions are collected, and those containing the pure peptide, as determined by analytical HPLC and mass spectrometry, are pooled. nih.gov
Peptides purified by RP-HPLC using TFA are obtained as trifluoroacetate salts, where the TFA anion forms an ion pair with the protonated N-terminus and basic side chains (e.g., Lysine, Arginine). lifetein.comsb-peptide.com While suitable for many applications, the presence of TFA can be undesirable in certain biological assays due to its potential toxicity or interference with structural studies. sb-peptide.comgenscript.com
TFA Removal : If a different salt form is required, the trifluoroacetate counterion can be exchanged. Common methods include:
Ion-Exchange Chromatography : The peptide solution can be passed through an anion-exchange resin that has been pre-equilibrated with a different acid, such as acetic acid or hydrochloric acid. peptide.com
Repeated Lyophilization : The peptide can be repeatedly dissolved in a dilute solution of a different acid, like hydrochloric acid (HCl), and then lyophilized (freeze-dried). lifetein.comlifetein.com This process leverages the volatility of TFA to gradually replace it with the new counterion. A final lyophilization from water helps to remove excess acid. lifetein.com
HPLC-based Exchange : The peptide can be re-purified on an RP-HPLC column using a mobile phase containing the desired counterion, such as acetic acid, instead of TFA. lifetein.com
Characterization of Peptide Salts : The final peptide product should be thoroughly characterized to confirm its identity, purity, and the nature of the counterion. Ion chromatography is a sensitive method for the quantification of residual TFA and other anions in the final peptide sample. thermofisher.comlcms.cz The amount of TFA present can also impact the net peptide content, which is an important consideration for accurately determining peptide concentration. sb-peptide.com
Table 2: Comparison of Common Peptide Salt Forms
| Salt Form | Acid Used | pKa | Common Applications | Notes |
|---|---|---|---|---|
| Trifluoroacetate | Trifluoroacetic Acid (TFA) | ~0.5 | Standard for research peptides; excellent for HPLC purification. nih.gov | May be toxic in cell-based assays. genscript.comgtpeptide.com |
| Acetate | Acetic Acid (AcOH) | ~4.76 | Preferred for biological and in vivo studies due to lower toxicity. nih.govgtpeptide.com | Exchange process required after standard HPLC. |
Isotopic Labeling and Chemical Derivatization for Biophysical and Mechanistic Studies
Advanced methodologies involving isotopic labeling and chemical derivatization are crucial for in-depth biophysical and mechanistic investigations of this compound. These techniques enable detailed structural analysis, the tracking of molecular interactions, and the study of the peptide's role in the broader context of Tau protein function and pathology.
Stable Isotope Labeling (e.g., 15N, 13C) for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution. To enhance the sensitivity and resolution of NMR experiments for peptides like Tau (274-288), stable isotope labeling is employed. This typically involves the incorporation of NMR-active isotopes such as Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C).
The production of isotopically labeled Tau peptides is often achieved through recombinant expression systems. nih.gov For instance, the full-length Tau protein or its fragments can be expressed in bacteria, such as E. coli, grown in minimal media where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is ¹³C-glucose. rpeptide.comprotein-nmr.org.uk This results in the uniform incorporation of these isotopes throughout the peptide sequence. For shorter peptides like Tau (274-288), chemical synthesis provides a viable alternative, allowing for the site-specific incorporation of protected amino acids already enriched with ¹³C and ¹⁵N.
These labeled peptides are then purified and used in various NMR experiments. The presence of ¹⁵N and ¹³C allows for the use of triple-resonance NMR techniques, which are instrumental in the sequential assignment of resonances to specific atoms within the peptide backbone and side chains. protein-nmr.org.uk This detailed structural information is critical for understanding how Tau Peptide (274-288) interacts with other molecules and how it contributes to the aggregation process.
Interactive Data Table: Stable Isotopes in NMR Studies of Tau Peptides
| Isotope | Method of Incorporation | Purpose in NMR Spectroscopy | Key Findings from Labeled Tau Studies |
| ¹⁵N | Recombinant expression in media with ¹⁵NH₄Cl; Chemical synthesis with ¹⁵N-labeled amino acids. | Enables heteronuclear correlation experiments to resolve backbone amide signals. nih.gov | Provides insights into the flexibility and local environment of the peptide backbone. |
| ¹³C | Recombinant expression in media with ¹³C-glucose; Chemical synthesis with ¹³C-labeled amino acids. | Allows for the detailed analysis of side-chain conformations and dynamics. protein-nmr.org.uk | Helps in identifying the residues directly involved in peptide-peptide or peptide-protein interactions. |
Fluorescent Labeling and Biotinylation for Probe Development
To visualize and track Tau Peptide (274-288) in various experimental setups, fluorescent labeling and biotinylation are commonly used derivatization techniques. These methods transform the peptide into a molecular probe for studying its localization, interactions, and aggregation kinetics.
Fluorescent Labeling: A fluorescent molecule, or fluorophore, can be covalently attached to the peptide. This is often done at a specific site, such as the C-terminus, to minimize interference with the peptide's biological activity. researchgate.net For example, a fluorophore like Alexa647 can be attached to the C-terminus of a Tau construct using an enzymatic approach mediated by Sortase A. researchgate.net Fluorescently labeled Tau peptides are invaluable for in vitro aggregation assays, allowing for the real-time monitoring of fibril formation. acs.org They are also used in cellular studies to track the uptake and intracellular fate of the peptide.
Biotinylation: Biotin can be attached to the Tau peptide, a process known as biotinylation. This modification allows for the highly specific and strong interaction with streptavidin or avidin, which can be conjugated to various reporters or used for affinity purification. Biotinylated Tau peptides can serve as probes in applications such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting. rpeptide.com They are also utilized in immunohistochemistry to study the localization of the peptide in tissue samples and in affinity assays to pull down interacting partners. rpeptide.com
Interactive Data Table: Labeling and Derivatization of Tau Peptides for Probe Development
| Labeling Technique | Reagent/Method | Purpose of the Probe | Example Application |
| Fluorescent Labeling | Sortase A-mediated ligation of a fluorescent tag (e.g., Alexa647). researchgate.net | To visualize peptide aggregation and cellular localization. | Real-time monitoring of Tau fibril formation in vitro. acs.org |
| Biotinylation | In vivo biotinylation using an Avi-tag or chemical conjugation. rpeptide.com | For use in affinity-based assays and detection methods. | Pull-down assays to identify proteins that interact with the Tau peptide. |
Site-Specific Post-Translational Modifications of Tau Peptide (274-288)
The Tau protein undergoes a variety of post-translational modifications (PTMs) in vivo, which play a significant role in regulating its function and its involvement in pathological aggregation. mdpi.comnih.gov The Tau Peptide (274-288) sequence contains several residues that are known sites for these modifications. Introducing these PTMs at specific sites in the synthetic peptide is crucial for studying their impact on its structure and aggregation propensity. Chemical synthesis and semi-synthesis are powerful approaches to generate homogeneously modified peptides that are inaccessible through recombinant methods. nih.govchemrxiv.org
Phosphorylation: Phosphorylation is the most common PTM of Tau, and abnormal hyperphosphorylation is a hallmark of tauopathies. mdpi.comfrontiersin.org The (274-288) region is within the microtubule-binding domain, and phosphorylation within or near this region can affect microtubule binding and aggregation. core.ac.uk Specific serine (Ser) and threonine (Thr) residues can be phosphorylated during solid-phase peptide synthesis using phosphoramidite chemistry.
Acetylation: Acetylation of lysine (Lys) residues is another important PTM that can influence Tau's function and aggregation. nih.gov Within the Tau (274-288) sequence, which is VQIINKKLDLSNVQSKC, the lysine residues at positions 280 and 281 are known acetylation sites. researchgate.net Studies have shown that acetylation at these sites can impact Tau's aggregation properties. mdpi.com Site-specific acetylation can be achieved during chemical synthesis by incorporating pre-acetylated lysine residues.
Ubiquitination: Ubiquitination, the attachment of ubiquitin to lysine residues, is involved in the degradation of Tau. nih.gov A significant number of ubiquitination sites are located within the microtubule-binding domain. unipd.it The lysine residues within the (274-288) peptide are potential sites for ubiquitination. Semisynthetic methods, such as native chemical ligation, can be used to attach ubiquitin to a specific lysine residue in the chemically synthesized peptide. unipd.it
Interactive Data Table: Site-Specific Post-Translational Modifications of Tau Peptide (274-288) Region
| Post-Translational Modification | Affected Residue(s) in/near (274-288) | Method of Introduction | Significance in Tau Biology |
| Phosphorylation | Serine (S), Threonine (T) | Solid-phase synthesis with phospho-amino acids. | Regulates microtubule binding and can promote aggregation. core.ac.uknih.gov |
| Acetylation | Lysine (K280, K281) | Solid-phase synthesis with acetylated lysine. nih.govmdpi.com | Can inhibit tau aggregation and affect its clearance. nih.govscienceopen.com |
| Ubiquitination | Lysine (K) | Semisynthesis via native chemical ligation. unipd.it | Targets Tau for degradation and is associated with pathological inclusions. nih.govunipd.it |
Conformational Analysis and High Resolution Structural Elucidation
Spectroscopic Probes for Secondary Structure Propensity
Spectroscopic methods are invaluable for assessing the secondary structure content of peptides in different environments. Techniques like Circular Dichroism and Fourier-Transform Infrared Spectroscopy provide insights into the conformational ensemble of Tau Peptide (274-288), revealing its propensity to transition from a disordered state to a more structured, aggregation-prone form.
Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the conformational changes in peptides. In aqueous buffer at neutral pH, the Tau peptide fragment containing the 273-284 sequence, which largely overlaps with the 274-288 region, displays a CD spectrum characteristic of an unordered or random coil conformation. mdpi.com This is evidenced by a strong negative band near 197 nm. mdpi.com
However, the peptide's conformation is highly malleable. In the presence of aggregation-inducing agents like low-molecular-weight heparin, the CD spectrum undergoes a significant transformation over time. This change reflects a conformational transition from the initial random coil state to a predominantly β-sheet structure. The final spectrum, after several hours of incubation, shows a distinct negative band around 216 nm and a positive band near 197 nm, which are hallmarks of β-sheet conformation. mdpi.com Studies on other tau fragments have similarly shown that while monomeric tau exhibits a random coil profile, aggregation leads to an increase in β-sheet structure. nih.gov
| Condition | Conformation | Key Spectral Features | Reference |
|---|---|---|---|
| Buffer solution (pH 7.4) | Unordered / Random Coil | Negative band at ~197 nm | mdpi.com |
| Incubation with Heparin (inducer) | β-Sheet | Negative band at ~216 nm, Positive band at ~197 nm | mdpi.com |
Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool for analyzing protein secondary structure, primarily by examining the amide I and amide II vibrational bands of the peptide backbone. nih.gov The amide I band (1600–1700 cm⁻¹) is particularly sensitive to secondary structure and arises mainly from the C=O stretching vibrations. nih.govheraldopenaccess.usnih.gov The amide II band (~1540-1560 cm⁻¹) results from N-H bending and C-N stretching. nih.govheraldopenaccess.us
For tau protein and its fragments in a soluble, monomeric state, the FTIR spectrum is dominated by a peak in the amide I region around 1645 cm⁻¹, indicative of a mostly random coil structure. researchgate.net Upon aggregation and formation of fibrillar structures, this peak shifts to a lower frequency, typically around 1630 cm⁻¹, which signifies an increased content of β-sheet structure. nih.govresearchgate.net This shift is a reliable marker for the conformational change associated with tau fibrillization. nih.gov The appearance of a band around 1630 cm⁻¹ is a defining characteristic of the cross-β structure found in amyloid fibrils. researchgate.net
| Conformation | Amide I Band Position (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| Random Coil (Soluble) | ~1645 cm⁻¹ | C=O Stretch | researchgate.net |
| β-Sheet (Aggregated) | ~1630 cm⁻¹ | C=O Stretch | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone Dynamics and Local Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of biomolecules. For a peptide like Tau (274-288), which is part of a larger intrinsically disordered protein, both solution-state and solid-state NMR are essential to characterize its various forms.
As part of the larger tau protein, which is an intrinsically disordered protein (IDP), the 274-288 region exists as a dynamic ensemble of interconverting conformations in solution. nih.govplos.org Solution-state NMR is uniquely suited to study such disordered states. acs.org The 1H-15N HSQC spectrum of full-length tau shows a narrow chemical shift dispersion, a classic feature of IDPs. mdpi.com
While solution-state NMR is ideal for studying soluble monomers, solid-state NMR (ssNMR) is indispensable for determining the atomic structure of insoluble aggregates and fibrils. nih.gov The aggregation of tau peptides into amyloid fibrils results in large, immobile structures that are amenable to ssNMR analysis. nih.gov
ssNMR studies on fibrils formed from tau fragments reveal the rigid core of the amyloid structure. nih.govresearchgate.net Paramagnetic relaxation enhancement (PRE) experiments on heparin-induced oligomers have highlighted the V275-K280 (PHF6*) region as one of the key segments involved in the early stages of aggregation. nih.gov By assigning the resonances in the ssNMR spectra of fibrils, researchers can map the specific residues that form the stable β-sheet core. nih.gov These studies show that fragments containing the repeat domains, including the 274-288 sequence, form the structural heart of the tau filament. nih.gov
Electron Microscopy and X-ray Diffraction for Higher-Order Assembly Structure
To understand the morphology and packing of the larger assemblies formed by Tau Peptide (274-288), researchers employ imaging and diffraction techniques like electron microscopy and X-ray diffraction.
Electron cryo-microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of tau filaments extracted from diseased brains and those assembled in vitro. nih.govelifesciences.orgbiorxiv.org These structures consistently show that the core of the filament is composed of the microtubule-binding repeats, which include the 274-288 sequence. elifesciences.orgbiorxiv.org The peptide forms a cross-β structure where individual peptide molecules stack perpendicular to the fibril axis. nih.gov Transmission electron microscopy (TEM) of aggregates formed from a tau peptide containing the PHF6* (275-280) region confirms the formation of fibrillar structures. mdpi.com
X-ray fiber diffraction is a classic technique used to confirm the cross-β architecture of amyloid fibrils. nih.gov Fibers formed from tau fragments containing the microtubule-binding domain produce a characteristic diffraction pattern with a meridional reflection at ~4.7 Å and an equatorial reflection at ~10 Å. nih.govbiorxiv.org These reflections correspond to the distance between stacked β-strands and the spacing between β-sheets, respectively, providing definitive evidence of the cross-β structure. nih.gov X-ray microcrystallography of short tau peptide segments, such as VQIINK, has provided atomic-resolution snapshots of the steric zipper motifs that form the spine of the amyloid fibril. nih.gov
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) of Fibril Morphology
Microscopic techniques are essential for visualizing the morphology of fibrils formed by Tau peptides. Studies using TEM and AFM have revealed that Tau fibrils are often polymorphic, meaning they can adopt various distinct structures from the same protein sequence. researchgate.net
TEM analysis of fibrils formed from Tau fragments has shown a high degree of heterogeneity. nih.gov For instance, under certain in vitro conditions, Tau constructs can assemble into ribbon-like straight fibrils as the main species, while a smaller fraction forms twisted fibrils with a defined pitch and width, sometimes resembling the paired helical filaments (PHFs) seen in Alzheimer's disease. nih.gov AFM studies corroborate these findings, identifying both "thick" and "thin" fibrils coexisting in the same preparation. The dimensions of the thick fibrils are often comparable to those of PHFs observed in patient-derived samples. researchgate.net This polymorphism suggests that the assembly process is sensitive to environmental conditions and can lead to a variety of fibrillar structures. researchgate.net
Table 1: Morphological Characteristics of Tau Fibrils Observed by Microscopy Data synthesized from multiple studies on Tau fragments and isoforms.
| Feature | Observation | Technique(s) | Reference(s) |
| Morphology | Polymorphic; includes ribbon-like straight fibrils, twisted fibrils, and PHF-like structures. | TEM, AFM | researchgate.netnih.gov |
| Heterogeneity | Coexistence of morphologically distinct fibrils (e.g., thick and thin) in the same sample. | TEM, AFM | researchgate.netnih.gov |
| PHF-like Fibril Dimensions | Half pitch: ~79 nm; Width: ~14 nm. | TEM | nih.gov |
| Structural Variability | Fibrils can differ in their twist, bending, and crossover repeats. | AFM, EM | researchgate.net |
Cryo-Electron Microscopy (Cryo-EM) of Protofilaments
Cryo-EM has revolutionized the structural biology of amyloid proteins by enabling the determination of near-atomic resolution structures of filaments from both in vitro preparations and patient brains. nih.govnih.gov Several cryo-EM studies have provided critical details about the involvement of the 274-288 region in the core of Tau filaments.
In filaments generated by seeding in SH-SY5Y cells, the ordered core was found to comprise residues K274-E380 of 3R Tau. biorxiv.org This structure reveals a C-shaped fold where the 274-288 segment constitutes a part of the filament's stable core. biorxiv.org Similarly, studies on heparin-induced filaments from recombinant 2N4R Tau have identified multiple polymorphic structures—termed "snake," "twister," and "jagged" filaments—all of which include the 274-288 region in their ordered core. elifesciences.org
Table 2: Cryo-EM Structural Details of Tau Filament Cores Involving the 274-288 Region
| Filament Type | Tau Construct/Source | Core Residues | Key Structural Features Involving 274-288 Region | Reference(s) |
| Seeded Fibril | HA-1N3R Tau in SH-SY5Y cells | K274-E380 | Forms part of a C-shaped protofilament fold. | biorxiv.org |
| Snake Filament | Heparin-induced 2N4R Tau | 272-330 | Residues 274-280 form β-strand β1. | elifesciences.org |
| Twister Filament | Heparin-induced 2N4R Tau | 274-321 | Residues 274-284 form β-strand β1. | elifesciences.org |
| Jagged Filament | Heparin-induced 2N4R Tau | 274-321 | Residues 274-290 form β-strand β1. | elifesciences.org |
Computational Chemistry and Molecular Dynamics (MD) Simulations
Due to the intrinsically disordered nature of Tau protein and the transient, heterogeneous states that precede fibrillization, experimental characterization can be challenging. nih.govspringernature.com Computational methods, particularly molecular dynamics (MD) simulations, provide an atomic-level view of the dynamic processes of peptide folding and aggregation that are often inaccessible to direct experimental observation. rjsocmed.com
MD simulations are widely used to investigate the conformational transitions of Tau peptides, helping to elucidate the structural features and environmental factors that trigger misfolding and aggregation. rjsocmed.com These simulations can model the behavior of peptides in explicit solvent, starting from various initial configurations to explore the energy landscape of folding and assembly. nih.govresearchgate.net
Simulation of Peptide Folding and Aggregation Pathways
MD simulations are uniquely suited to mapping the pathways of peptide folding and the initial steps of aggregation. rjsocmed.com By simulating multiple peptide molecules, researchers can observe the spontaneous formation of dimers and higher-order oligomers, providing insights into the molecular interactions that drive self-assembly.
Simulations focusing on the Tau fragment (273)GKVQIINKKLDL(284) have been used to probe the early events in aggregation. researchgate.net These studies can identify the key residues and types of interactions (e.g., hydrophobic, electrostatic) that stabilize the oligomeric species. For example, simulations can show how the VQIINK motif facilitates the formation of intermolecular β-sheets, which act as a nucleus for further fibril growth. nih.govresearchgate.net By tracking the conformational changes over time, these simulations provide a dynamic picture of how disordered monomers convert into structured, aggregation-prone intermediates, a critical step in the pathogenesis of tauopathies. nih.govresearchgate.net
Molecular Interactions and Mechanistic Studies of Aggregation Dynamics
Interactions with Full-Length Tau Protein and Other Tau Fragments
The pathological relevance of short peptides like Tau (274-288) lies in their ability to interact with and influence the behavior of the full-length Tau protein, which is abundant in neurons. frontiersin.org Truncated Tau fragments containing the repeat domains are often more prone to aggregation than the full-length protein and are thought to be a driving force in the formation of neurofibrillary tangles. frontiersin.org
Directly measuring the binding affinity and stoichiometry between a short peptide like Tau (274-288) and full-length Tau is challenging. However, insights can be gained from studies of the peptide's interaction with other molecules and its role in seeded aggregation.
The accessibility and importance of the 274-288 region in molecular interactions is highlighted by studies of Tau's interaction with other proteins. For example, NMR spectroscopy has identified the Tau-(274-288) segment, along with the 306-318 region, as a primary docking site for the extracellular-regulated kinase 2 (ERK2). nih.gov The strong decrease in resonance intensity for residues within this peptide upon addition of the kinase indicates a direct binding event. nih.gov While this interaction is with a kinase, it demonstrates that the 274-288 sequence forms a structurally recognizable and accessible motif for protein-protein interactions. The templated aggregation process, where the peptide acts as a seed for full-length Tau, inherently relies on a specific binding and recognition event between the seed and the monomer.
Table 4: Characterization of Tau (274-288) as an Interaction Site
| Interacting Partner | Tau Fragment Studied | Method | Key Finding | Citation |
| ERK2 Kinase | Tau (244-372) | NMR Spectroscopy | The Tau (274-288) segment is a primary interaction site for ERK2, with resonance intensities of its residues strongly perturbed upon binding. | nih.govuniv-lille.fr |
The presence of the 275VQIINK280 hexapeptide makes the Tau (274-288) peptide a potent driver of aggregation. nih.govfrontiersin.org When introduced to a solution of soluble, full-length Tau, aggregates of this peptide can act as a template, or seed, inducing a conformational change in the full-length protein and initiating its polymerization into fibrils. frontiersin.org
This process is thought to occur because the β-sheet structure of the seed provides a template that the corresponding region in the full-length Tau monomer can bind to and adopt the same pathological conformation. This circumvents the high kinetic energy barrier associated with the initial misfolding and nucleation of the full-length protein. nih.govrsc.org While not all short Tau fragments are equally capable of seeding the full-length protein, the motifs within the microtubule-binding repeats, particularly PHF6* (275VQIINK280) and PHF6 (306VQIVYK311), are considered essential for aggregation and are powerful drivers of the process. nih.govnih.govfrontiersin.org Therefore, the aggregation of the Tau (274-288) peptide can trigger a cascade, recruiting and converting the much larger pool of full-length Tau into pathological filaments. frontiersin.org
Modulation by Post-Translational Modifications (PTMs)
The aggregation dynamics of the Tau protein, and specifically the region encompassing amino acids 274-288, are profoundly influenced by a variety of post-translational modifications (PTMs). nih.gov These chemical alterations can change the protein's structure, charge, and interaction affinities, thereby either promoting or inhibiting its propensity to aggregate. nih.govresearchgate.net PTMs can act as a complex regulatory code, where specific modifications at distinct sites dictate the functional and pathological fate of the Tau protein. rsc.org
Role of Phosphorylation (e.g., within or flanking 274-288 region)
Phosphorylation is one of the most studied PTMs of the Tau protein. While physiological phosphorylation is essential for regulating Tau's affinity for microtubules, abnormal hyperphosphorylation is a hallmark of tauopathies like Alzheimer's disease. nih.govpharmaceutical-networking.com The region around residues 274-288 is a critical hub for phosphorylation events that modulate aggregation.
The Tau peptide sequence from 274 to 288 (KVQIINKKLDLSNV) is situated within the second microtubule-binding repeat (R2) and contains the PHF6* hexapeptide motif (²⁷⁵VQIINK²⁸⁰), which is a known nucleus for Tau aggregation. nih.gov Research has identified this specific segment, Tau-(274-288), as a primary docking site for extracellular signal-regulated kinase (ERK2), a proline-directed protein kinase. nih.gov The binding of kinases like ERK2 to this region can lead to phosphorylation at nearby serine/threonine-proline motifs, which are abundant in the domains flanking this peptide. nih.govuniprot.org
| Key Findings on Phosphorylation and the Tau (274-288) Region | Reference |
| The Tau-(274-288) segment acts as a main docking site for the kinase ERK2. | nih.gov |
| This region contains the PHF6* (²⁷⁵VQIINK²⁸⁰) motif, a core sequence for initiating Tau aggregation. | nih.gov |
| Phosphorylation in the microtubule-binding domain, which contains the 274-288 peptide, decreases Tau's affinity for microtubules. | frontiersin.org |
| Detachment from microtubules increases the pool of soluble Tau, favoring aggregation. | rsc.orgmdpi.com |
Influence of Acetylation, Glycation, and Other PTMs
Beyond phosphorylation, other PTMs directly targeting lysine (B10760008) residues within the 274-288 sequence have a profound impact on Tau aggregation.
Acetylation: Lysine acetylation within the microtubule-binding region is a critical modification that promotes pathology. nih.gov Specifically, lysine residues at positions 274, 280, and 281, all falling within or immediately adjacent to the 274-288 peptide, have been identified as key sites of acetylation in the brains of patients with Alzheimer's disease and other tauopathies. nih.govbmbreports.orgnih.gov Acetylation neutralizes the positive charge of lysine, which is crucial for the electrostatic interaction between Tau and the negatively charged surface of microtubules. nih.gov
Studies have shown that acetylation at K280 and K281 directly impairs Tau's ability to bind to microtubules, leading to its dissociation and subsequent aggregation. mdpi.commdpi.com Increased levels of Tau acetylated at K274 and K281 are linked to the mislocalization of Tau from the axon to the cell body and dendrites, cytoskeletal destabilization, and cognitive decline in AD patients. nih.govtmrjournals.com This modification appears to precede the formation of neurofibrillary tangles, suggesting it is an early event in the pathogenic cascade. nih.govmdpi.com
Glycation: Glycation is a non-enzymatic PTM that involves the covalent attachment of sugar molecules to proteins. Advanced glycation end-products (AGEs) have been found to be co-localized with paired helical filaments (PHFs) in the neurofibrillary tangles of AD brains. rsc.org While glycation itself may not initiate Tau fibrillization in vitro, it is thought to stabilize existing Tau amyloid fibrils, likely through the cross-linking of Tau molecules, making the aggregates more robust and difficult to clear. rsc.orgnih.gov Some evidence suggests that glycation may even promote subsequent phosphorylation, indirectly enhancing aggregation. rsc.org
| PTM Type | Modified Residue(s) within/near 274-288 | Effect on Aggregation | Mechanism | Reference |
| Acetylation | K274, K280, K281 | Promotes | Neutralizes positive charge, disrupts microtubule binding, increases soluble Tau pool. | mdpi.comnih.govbmbreports.orgnih.gov |
| Glycation | Various Lysine Residues | Stabilizes | Cross-links Tau molecules within fibrils, making aggregates more stable. | rsc.orgnih.gov |
Cross-Talk between Different PTMs on Aggregation Propensity
The regulation of Tau aggregation is not governed by a single PTM but rather by a complex interplay, or "cross-talk," between various modifications. rsc.orgbmbreports.org The state of one PTM can influence the likelihood and functional outcome of another, creating a "PTM code" that dictates the protein's fate. researchgate.netrsc.org
A primary example of this cross-talk is the competitive relationship between phosphorylation and O-GlcNAcylation (a type of glycosylation) at serine and threonine residues. nih.govrsc.org These two modifications often target the same sites, and an increase in one can prevent the addition of the other. In AD brains, an inverse correlation between Tau phosphorylation and O-GlcNAcylation levels has been observed, suggesting that impaired glucose metabolism could lead to reduced O-GlcNAcylation and consequently increased pathological hyperphosphorylation. rsc.org
Similarly, modifications on lysine residues, such as acetylation and ubiquitination, are mutually exclusive. Acetylation at specific lysine residues, including K280, can prevent the attachment of ubiquitin, a protein tag that typically marks proteins for degradation by the proteasome. nih.govnih.gov By blocking ubiquitination, acetylation can prevent the clearance of pathological Tau, thereby enhancing its accumulation and aggregation. bmbreports.org This competitive interplay highlights how a single modification can have cascading effects, influencing other PTMs and ultimately steering Tau towards a pathogenic, aggregation-prone state. nih.govresearchgate.net
Protein-Protein Interactions Beyond Tau
The aggregation behavior of the Tau (274-288) peptide is not only governed by its intrinsic properties and PTMs but also by its interactions with other proteins. These interactions can either facilitate its physiological role in microtubule stabilization or, when dysregulated, contribute to its pathological aggregation.
Interaction with Microtubule-Associated Proteins (MAPs)
The primary physiological role of Tau is to bind to and stabilize microtubules, which are polymers of tubulin. pharmaceutical-networking.com The 274-288 region lies within the core microtubule-binding domain of Tau. nih.gov NMR studies have proposed that the stretch of residues from 269-284, which significantly overlaps with the 274-288 peptide, is a direct attachment point for Tau to the microtubule lattice. frontiersin.org This interaction is predominantly electrostatic, involving the positively charged lysine residues (K274, K280, K281) within this region and negatively charged residues on tubulin monomers. nih.gov
Tau's function and its interaction with the microtubule track can also influence its relationship with other MAPs. While Tau is the most abundant MAP in axons, other MAPs are present and their functions can be competitive or cooperative. mdpi.com The binding of Tau to microtubules can interfere with the binding of motor proteins like kinesins and dyneins, thereby regulating axonal transport. nih.gov Pathological modifications within the 274-288 region, such as acetylation, weaken the Tau-microtubule interaction, causing Tau to detach. mdpi.com This not only frees Tau to aggregate but also disrupts the delicate balance of MAPs on the microtubule surface, potentially impairing cytoskeletal structure and axonal transport. mdpi.comfrontiersin.org
Chaperone Binding and Disaggregation Mechanisms
Molecular chaperones are a class of proteins that play a crucial role in cellular proteostasis by assisting in the proper folding of other proteins and preventing their aggregation. uni-muenchen.demdpi.com Several chaperone families, including heat shock proteins (Hsp70, Hsp90, and small Hsps), have been shown to interact with Tau and modulate its aggregation. nih.gov
Chaperones can inhibit Tau aggregation through several mechanisms. Some act as "holdases," binding to unfolded or partially folded Tau monomers to prevent them from nucleating into aggregates. acs.org The molecular chaperone DJ-1 has been shown to directly bind to the microtubule-binding region of Tau, which includes the 274-288 sequence, and exhibits this holdase activity, inhibiting the formation of Tau filaments in vitro. acs.org
Other chaperone systems, often referred to as "disaggregases," can actively reverse aggregation. Multi-chaperone systems involving Hsp70, Hsp40, and a nucleotide-exchange factor can utilize the energy from ATP hydrolysis to extract Tau monomers from existing fibrils, thereby dismantling the aggregates. nih.gov The hexapeptide motif ³⁰⁶VQIVYK³¹¹, which is also part of the microtubule-binding domain, is a region readily recognized by chaperones. nih.gov The ability of chaperones to interact with aggregation-prone regions like the 274-288 peptide highlights their critical role as a cellular defense mechanism against the formation of toxic Tau aggregates. nih.govacs.org
Interactions with Kinases and Phosphatases (e.g., ERK2 binding sites)
The phosphorylation state of the Tau protein, a critical factor in its biological function and pathological aggregation, is meticulously regulated by a balance between protein kinases and phosphatases. pharmaceutical-networking.commdpi.com The specific fragment, Tau peptide (274-288), resides within a functionally significant region of the full Tau protein and has been identified as a key interaction site for certain regulatory enzymes, most notably Extracellular signal-regulated kinase 2 (ERK2). nih.gov
ERK2 Binding and Docking Sites
Detailed mechanistic studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have elucidated the direct interaction between ERK2 and the Tau protein. nih.gov These investigations have successfully mapped the primary binding sites, or docking sites, that facilitate this interaction. The Tau peptide (274-288) sequence has been identified as one of the two main ERK2 docking sites on the Tau protein. nih.gov
Research has shown that the interaction of ERK2 with the segment encompassing amino acids 274-288 results in a significant decrease in the resonance intensities of these residues in NMR spectra, confirming a direct and strong binding event. nih.gov Specifically, the sequence within this peptide, 274-KVQIINKKLDL-284, is recognized as a canonical D-site, a specific type of docking motif that ERK2 recognizes on its substrates. nih.gov This binding is crucial for the subsequent phosphorylation of Tau by ERK2, a process implicated in the molecular pathways leading to Tau hyperphosphorylation. nih.gov The binding affinity (K_D) for the interaction involving the broader microtubule-binding domain, which contains the 274-288 region, has been measured, demonstrating that this domain is the primary locus of interaction for ERK2. nih.gov
The interaction between Tau and ERK2 is characterized as a dynamic complex, where the docking sites, including the 274-288 region, are distinct and distal from many of the actual phosphorylation sites. nih.gov This suggests a sophisticated regulatory mechanism where ERK2 first binds to specific docking motifs and then phosphorylates Serine/Threonine residues elsewhere on the protein. nih.gov
General Role of Kinases and Phosphatases
While the Tau peptide (274-288) is a specific binding site for ERK2, the phosphorylation of the full Tau protein is a complex process involving numerous enzymes. acs.orgmdpi.com Key kinases implicated in Tau phosphorylation include Glycogen-synthase kinase-3β (GSK-3β), cyclin-dependent protein kinase 5 (cdk5), and cAMP-dependent protein kinase (PKA). pharmaceutical-networking.comijbs.com These kinases, along with ERK2, contribute to the phosphorylation of dozens of potential sites on the Tau protein, which in turn regulates its affinity for microtubules. pharmaceutical-networking.commdpi.com
Conversely, protein phosphatases reverse this process. Protein Phosphatase 2A (PP2A) has been identified as the major Tau phosphatase, responsible for dephosphorylating Tau and maintaining its normal function. pharmaceutical-networking.commdpi.com The equilibrium between the activities of these kinases and phosphatases is vital for cellular health, and its dysregulation is a hallmark of tauopathies like Alzheimer's disease. pharmaceutical-networking.commdpi.com
Interactive Data Table: ERK2 Interaction with Tau Peptide (274-288) Region
| Parameter | Finding | Research Method | Reference |
| Interaction Site | The Tau-(274-288) segment is a primary docking site for ERK2. | NMR Spectroscopy | nih.gov |
| Specific Motif | The sequence 274-KVQIINKKLDL-284 within the peptide accommodates a canonical D-site for ERK2. | Sequence Analysis, NMR | nih.gov |
| Binding Evidence | Strong decrease in resonance intensity for residues in the Tau-(274-288) segment upon ERK2 addition. | NMR Spectroscopy | nih.gov |
| Location on Tau | Within the microtubule-binding domain (MTBD), specifically in the R2 repeat. | Protein Mapping | nih.govnih.gov |
| Functional Role | Facilitates the formation of a dynamic Tau-ERK2 complex, preceding phosphorylation. | Biochemical Assays, NMR | nih.gov |
Biochemical and Cellular Models of Tauopathy Pathogenesis
In Vitro Models of Tau Pathology Induction and Propagation
In vitro models provide a controlled environment to investigate the initial events of tau pathology, including aggregation and neurotoxicity. These systems are invaluable for high-throughput screening of potential therapeutic compounds and for detailed mechanistic studies at the cellular and subcellular levels.
Neuronal Cell Culture Systems for Neurotoxicity Assessment
Neuronal cell culture systems are fundamental for assessing the neurotoxic effects of pathological tau species. nih.govneuroproof.com These models range from immortalized cell lines like PC12 and SH-SY5Y to primary neuronal cultures and, more recently, human induced pluripotent stem cell (iPSC)-derived neurons. nih.govfrontiersin.org The use of iPSC-derived neurons from patients with familial tauopathies, such as those with mutations in the MAPT gene, offers a particularly relevant platform to study disease mechanisms in a human genetic context. frontiersin.orgelifesciences.org
The introduction of specific tau peptides, including fragments like Tau Peptide (274-288), into these cultures can induce key features of tauopathy. Research has shown that certain hexapeptide motifs within the repeat domains of tau, such as VQIINK (residues 275-280) and VQIVYK (residues 306-311), are critical for tau aggregation and can self-assemble into filamentous structures resembling the paired helical filaments found in NFTs. nih.govmdpi.commedchemexpress.com When rendered cell-permeable, these peptides can trigger the aggregation of endogenous tau, leading to neurodegeneration. nih.gov This induced pathology allows for the systematic evaluation of factors that either promote or inhibit tau-mediated toxicity. For instance, studies have demonstrated that the aggregation propensity of these peptides directly correlates with their neurotoxic potential. nih.gov
Interactive Table 1: Neuronal Cell Culture Models for Tau Neurotoxicity
| Cell Model | Key Application | Relevant Findings with Tau Peptides |
|---|---|---|
| Primary Neuronal Cultures | Recapitulate native neuronal physiology and connectivity. | Treatment with aggregation-prone tau peptides induces cytoplasmic protein aggregation and mitochondrial dysfunction, leading to cell death. nih.gov |
| iPSC-derived Neurons | Model patient-specific and familial forms of tauopathy. nih.govfrontiersin.org | Neurons with MAPT mutations show increased vulnerability to stressors and can be used to test the efficacy of compounds aimed at reducing pathological tau. elifesciences.org |
| PC12 and SH-SY5Y Cell Lines | High-throughput screening and mechanistic studies. frontiersin.org | Used to study the effects of various agents on tau phosphorylation and aggregation. frontiersin.org |
Synaptic Dysfunction Analysis in Cellular Models
Pathological forms of tau can mislocalize to the somatodendritic compartment, where they disrupt synaptic function. d-nb.info Studies using cellular models have shown that pathological tau can impair both presynaptic and postsynaptic mechanisms. For example, it can interfere with the trafficking of essential synaptic vesicle proteins and neurotransmitter receptors, such as AMPA and NMDA receptors. d-nb.infofrontiersin.org The introduction of specific tau fragments can mimic these effects, allowing researchers to investigate the direct impact of tau aggregation on synaptic integrity and plasticity. For instance, oligomeric forms of tau have been shown to be particularly potent in disrupting synaptic function. nih.gov
In Vivo Preclinical Models Utilizing Tau Peptide (274-288)
While in vitro models are powerful for detailed cellular studies, in vivo models are essential for understanding the complex interplay of different cell types and brain regions in the progression of tauopathy. nih.gov The use of Tau Peptide (274-288) and related fragments in animal models has provided significant insights into the initiation and spread of tau pathology.
Transgenic Animal Models and Microinjection Studies
Transgenic animal models, primarily in mice and rats, have been the cornerstone of in vivo tauopathy research. nih.govphypha.ir These models often overexpress human tau with mutations linked to frontotemporal dementia (FTDP-17), such as P301L or P301S. nih.govjci.org These mutations increase the propensity of tau to aggregate and form filaments. jci.org
Microinjection studies offer a complementary approach to transgenic models. nih.gov Injecting pre-formed tau aggregates or specific aggregation-prone peptides, such as those derived from the microtubule-binding region, into the brains of wild-type or transgenic animals can seed the aggregation of endogenous tau. nih.govjci.org This "prion-like" spread of pathology along synaptically connected pathways is a key feature of tauopathies. nih.gov Studies have shown that the potential for a tau fragment to adopt a β-structure is a key determinant of its ability to induce aggregation, synaptic decay, and neuronal loss in vivo. pharmaceutical-networking.com
Assessment of Neuropathological Hallmarks in Animal Brains
A critical aspect of evaluating in vivo models is the detailed assessment of neuropathological hallmarks in the brain. uni-muenster.de This includes the detection of hyperphosphorylated tau, the formation of NFTs, and evidence of neuroinflammation, such as astrocytosis and microgliosis. semanticscholar.org Immunohistochemical staining with antibodies specific to different phosphorylated tau epitopes and conformation-specific antibodies are standard techniques. semanticscholar.org Silver staining methods, like Gallyas, and dyes such as Thioflavin-S are used to visualize mature, fibrillar tau aggregates. semanticscholar.org
In models where tau pathology is induced by the injection of peptides like Tau Peptide (274-288), researchers can track the temporal and spatial progression of these hallmarks from the injection site to anatomically connected regions. This allows for a detailed investigation of the mechanisms of pathological spread. Electron microscopy can further provide ultrastructural details of the tau filaments formed. semanticscholar.org
Interactive Table 2: Neuropathological Assessment in Animal Models
| Assessment Technique | Hallmark Detected | Significance |
|---|---|---|
| Immunohistochemistry (p-tau antibodies) | Hyperphosphorylated Tau | An early event in tau pathology, indicating abnormal kinase/phosphatase activity. scienceopen.comnih.gov |
| Gallyas Silver Stain / Thioflavin-S | Mature Neurofibrillary Tangles (NFTs) | Indicates the presence of insoluble, fibrillar tau aggregates. semanticscholar.org |
| Conformation-specific Antibodies (e.g., MC1) | Conformational Changes in Tau | Detects early, pre-tangle pathological tau species. semanticscholar.org |
| Microglia/Astrocyte Markers (e.g., Iba1, GFAP) | Neuroinflammation | Reveals the immune response to tau pathology. semanticscholar.org |
| Electron Microscopy | Ultrastructure of Tau Filaments | Provides detailed morphology of the aggregated tau fibrils. semanticscholar.org |
Behavioral Phenotype Analysis Linked to Molecular Pathology in Animal Models
Ultimately, the relevance of any animal model of a neurodegenerative disease lies in its ability to recapitulate the functional deficits observed in humans. nih.gov In the context of tauopathies, this involves a battery of behavioral tests to assess cognitive functions, such as learning and memory, as well as motor and sensory functions. nih.govnih.gov
Animal models expressing mutant tau or those injected with pathogenic tau species often exhibit age-dependent cognitive impairments. nih.govimrpress.com For example, deficits in spatial learning and memory can be assessed using tasks like the Morris water maze, while contextual fear conditioning can probe associative learning. nih.gov Importantly, these behavioral deficits can often be correlated with the progression of tau pathology in specific brain regions, such as the hippocampus and cortex. scienceopen.comresearchgate.net This linkage between molecular and behavioral pathology is crucial for validating the model and for evaluating the efficacy of therapeutic interventions aimed at improving cognitive function. imrpress.com Some models of tauopathy are specifically designed to exhibit progressive cognitive decline without confounding motor deficits, making them particularly useful for studying the direct impact of tau pathology on cognition. nih.gov
Mechanisms of Cellular Uptake and Intercellular Propagation
The progression of tauopathies is characterized by the spread of pathological tau throughout the brain, a process believed to occur through the intercellular transfer of tau species. The tau peptide (274-288) is located within the second microtubule-binding repeat (R2) of the tau protein. rsc.org This region contains the hexapeptide motif 275VQIINK280, which is a critical hotspot for tau aggregation and fibril formation. biorxiv.org The aggregation-prone nature of this fragment is central to its role in the propagation of tau pathology.
Research has shown that truncated fragments of tau, similar to the 274-288 peptide, can act as "seeds," initiating the misfolding and aggregation of endogenous, full-length tau in recipient cells. One such fragment, referred to as the tau Alzheimer's disease nucleation core (tau-AC), has been demonstrated to be internalized by cultured cells. nih.gov This uptake leads to the aggregation of the cell's own tau, showcasing the seed-like capability of these fragments. nih.gov
The cellular uptake of extracellular tau aggregates, including fragments, is thought to occur through several mechanisms:
Endocytosis : This is a primary route for the internalization of tau species. Specific forms of endocytosis implicated in tau uptake include clathrin-mediated endocytosis, dynamin-driven endocytosis, and actin-dependent proteoglycan-mediated macropinocytosis. frontiersin.org
Direct Membrane Transport : Some evidence suggests that certain tau species may be able to directly cross the plasma membrane of recipient cells. rsc.org
Once internalized, these pathogenic tau seeds can spread to other connected neurons. The mechanisms of this intercellular propagation are multifaceted and are thought to include:
Exosome-mediated release : Pathological tau can be packaged into small vesicles called exosomes and released from the donor cell, to be subsequently taken up by a recipient cell. rsc.org
Trans-synaptic spreading : The propagation of tau pathology often follows neuroanatomically connected pathways, suggesting that tau is transferred across synapses from one neuron to another. rsc.org
The 274-280 region has been observed within the core structure of tau filaments in corticobasal degeneration (CBD), highlighting its importance in the formation of pathological aggregates that can then propagate. frontiersin.org The ability of fragments containing this sequence to induce aggregation underscores their significance in the cell-to-cell transmission of tau pathology.
Intracellular Signaling Pathway Modulation and Dysregulation
The accumulation of pathological tau, including aggregated fragments, can significantly disrupt normal cellular functions by altering intracellular signaling pathways. While specific studies focusing exclusively on the "Tau Peptide (274-288) Trifluoroacetate" and its direct impact on signaling are not extensively detailed in available research, the broader effects of tau pathology on these pathways are well-documented.
The hyperphosphorylation of tau, a key feature of tauopathies, is a result of an imbalance in the activity of protein kinases and phosphatases. Pathological tau can influence the activity of several key signaling molecules:
Glycogen Synthase Kinase 3β (GSK3β) : This kinase is heavily implicated in the hyperphosphorylation of tau. In Alzheimer's disease, amyloid-beta can activate GSK3β, which in turn phosphorylates tau, contributing to its aggregation and the formation of neurofibrillary tangles. mdpi.com
Cyclin-dependent kinase 5 (Cdk5) : Similar to GSK3β, Cdk5 is another major kinase responsible for tau phosphorylation. Its dysregulation is a common feature in tauopathies. mdpi.com
c-Jun N-terminal kinase (JNK) : The JNK signaling pathway can be activated by cellular stress and has been shown to be involved in tau proteolysis and apoptosis in cellular models. mdpi.com
In addition to phosphorylation, other post-translational modifications, such as acetylation at lysines K274 and K281, which are within or adjacent to the 274-288 peptide region, are increased in Alzheimer's disease. mdpi.com This modification can disrupt the normal interaction of tau with microtubules, leading to instability and impaired intracellular transport. mdpi.com
The aggregation of tau itself can trigger cellular stress responses, including oxidative stress, which can further dysregulate signaling pathways. acs.org For instance, the uptake of tau aggregates can lead to the production of reactive oxygen species (ROS), creating a state of oxidative stress that can alter the redox state of other proteins and contribute to cellular dysfunction. acs.org
While the precise mechanisms by which the Tau Peptide (274-288) fragment might directly modulate these signaling pathways are still an area for further investigation, its role as a key component in the aggregation process places it at the center of the pathological cascade that leads to the widespread dysregulation of crucial intracellular signaling networks.
Advanced Analytical and Detection Methodologies in Research
Mass Spectrometry (MS)-Based Quantification of Tau Peptide (274-288) and its Modifications
Mass spectrometry has become an indispensable tool for the detailed characterization and quantification of tau peptides in complex biological samples. frontiersin.org Its high specificity and sensitivity allow for the precise measurement of total tau levels and the identification of various post-translational modifications (PTMs).
Immunoaffinity Enrichment Coupled with LC-MS/MS
To overcome the challenge of low tau concentrations in biological fluids like cerebrospinal fluid (CSF), immunoaffinity (IA) enrichment is often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This approach utilizes monoclonal antibodies specific to the tau protein to capture and concentrate it from a complex matrix before MS analysis. nih.govgoogle.com
The IA-MS/MS workflow typically involves:
Internal Standard Addition : An isotope-labeled version of the tau protein or a specific peptide is added to the sample for accurate quantification. google.comnih.gov
Immunocapture : The sample is incubated with anti-tau antibodies that are conjugated to solid supports, such as magnetic beads. nih.govdiva-portal.org
Washing and Elution : Unbound proteins are washed away, and the captured tau protein is then eluted.
Digestion : The enriched tau protein is enzymatically digested, commonly with trypsin, to generate smaller, more manageable peptides for MS analysis. nih.govresearchgate.net
LC-MS/MS Analysis : The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to detect and quantify specific tau peptides, including the (274-288) region. frontiersin.orgchromatographyonline.com
This combination provides a highly selective and sensitive assay for measuring total tau and can be adapted to analyze specific PTMs. nih.gov Studies have demonstrated that IA-MS assays can achieve limits of quantification in the low picomolar range and show a strong correlation with traditional immunoassays like ELISA. nih.gov
Table 1: Performance Characteristics of an Immunoaffinity-MS (IA-MS) Assay for Tau Quantification
| Parameter | Result | Reference |
|---|---|---|
| Intra-assay Imprecision | 3.2% to 8.1% CV | nih.gov |
| Inter-assay Imprecision | 7.8% to 18.9% CV | nih.gov |
| Mean Recovery | 106% | nih.gov |
| Limit of Quantification (LOQ) | 0.25 pmol/L | nih.gov |
Targeted Proteomics for Monitoring Post-Translational States
Targeted proteomics is a powerful MS-based strategy that focuses on the quantification of a predetermined set of peptides, making it ideal for monitoring specific PTMs on Tau Peptide (274-288). nih.govresearchgate.net Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) enable the sensitive and reproducible measurement of tau peptides and their modified forms. frontiersin.orgnih.gov
This approach allows for a comprehensive profiling of the tau PTM landscape without prior knowledge of all modifications. nih.gov Researchers have used targeted proteomics to identify dozens of PTMs on the tau protein, including phosphorylation, acetylation, methylation, and succinylation. biorxiv.org By comparing the PTM profiles of soluble and aggregated tau from human brain tissue, specific signatures can be identified that are predictive of different tauopathies. researchgate.net This detailed molecular characterization is crucial for understanding the mechanisms that trigger tau aggregation and for identifying novel biomarkers. nih.govresearchgate.net
High-Sensitivity Fluorescence Assays
Fluorescence-based assays are fundamental in studying the aggregation dynamics of Tau Peptide (274-288). These methods offer real-time monitoring and high sensitivity, providing critical insights into the kinetics of fibril formation and the structural changes that occur during aggregation. mdpi.commdpi.com
Thioflavin-T (ThT) Assays for Fibril Formation Kinetics
The Thioflavin-T (ThT) assay is the most widely used method for monitoring the formation of amyloid fibrils in vitro. nih.govnih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. mdpi.comnih.gov This property allows for the real-time tracking of fibrillization kinetics.
A typical ThT assay kinetic curve displays a sigmoidal shape with three distinct phases:
Lag Phase : A period where no significant aggregation is detected, corresponding to the formation of aggregation nuclei.
Elongation Phase : A rapid increase in ThT fluorescence as monomers add to the growing nuclei, forming larger fibrils.
Plateau Phase : The fluorescence signal reaches a steady state as the concentration of monomeric peptide is depleted and fibril formation slows.
The assay is performed by incubating the tau peptide, often with an aggregation inducer like heparin, in the presence of ThT. acs.org Fluorescence is measured periodically, with excitation around 440-450 nm and emission detection around 480-490 nm. nih.govacs.org While powerful, the assay can be influenced by factors such as ThT concentration and the presence of exogenous compounds that may interfere with the fluorescence signal. nih.govscispace.com
Table 2: Key Parameters in ThT-Based Fibril Formation Assays
| Parameter | Description | Significance |
|---|---|---|
| Lag Time | The time before the rapid increase in fluorescence begins. | Reflects the rate of nucleation. |
| Elongation Rate | The maximum slope of the sigmoidal curve. | Indicates the speed of fibril growth. |
| Maximum Fluorescence | The fluorescence intensity at the plateau phase. | Correlates with the total amount of amyloid fibrils formed. |
Förster Resonance Energy Transfer (FRET) for Aggregation and Interaction Studies
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure the distance between two fluorescent molecules (a donor and an acceptor). mdpi.com It is highly sensitive to distances on the nanometer scale, making it an excellent "spectroscopic ruler" to study protein conformational changes, aggregation, and intermolecular interactions. mdpi.comnih.gov
In the context of Tau Peptide (274-288), FRET can be applied in several ways:
Intramolecular FRET : By labeling two different sites within the same tau molecule, conformational changes, such as the transition from a random coil to a β-sheet structure during aggregation, can be monitored. frontiersin.org
Intermolecular FRET : By labeling separate populations of tau molecules with either a donor or an acceptor fluorophore, the formation of oligomers and larger aggregates can be detected as the molecules come into close proximity. nih.gov
Single-molecule FRET (smFRET) is a particularly powerful application of this technique, allowing for the characterization of transient intermediate states and heterogeneous populations of tau aggregates that are often missed by ensemble measurements. nih.gov This method provides detailed insights into the early stages of aggregation and the interactions between tau and other molecules that may promote or inhibit fibril formation. nih.gov
Immunoassays for Aggregate-Specific Conformations (e.g., conformational antibodies)
A significant challenge in tauopathy research is the specific detection of pathological tau aggregates while distinguishing them from soluble, non-pathological monomers. This has led to the development of immunoassays that utilize conformational antibodies or nanobodies, which selectively recognize epitopes that are only exposed in the aggregated state. frontiersin.orgbiorxiv.org
These specialized antibodies are generated by immunizing animals with fibrillar forms of tau or synthetic peptides that mimic a specific pathological conformation. nih.govresearchgate.net The resulting antibodies can differentiate between various tau strains and conformations present in different tauopathies, such as Alzheimer's disease (AD), Pick's disease (PiD), or corticobasal degeneration (CBD). biorxiv.orgnih.gov
Key applications of conformational antibodies include:
Selective Quantification : ELISAs and other high-sensitivity immunoassay platforms can be designed to specifically measure the concentration of aggregated tau in brain tissue and biofluids. nsf.govnih.gov
Immunohistochemistry : These antibodies are invaluable for staining and visualizing the distribution of pathological tau aggregates in brain sections from human patients and animal models. frontiersin.orgmdpi.com
Seed Depletion Assays : They can be used to immunoprecipitate and remove seed-competent tau aggregates from biological samples, helping to characterize the species responsible for pathology propagation. biorxiv.org
The development of these tools provides high specificity for studying the structure of pathological tau aggregates and for developing targeted diagnostics and therapies. frontiersin.orgresearchgate.net
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| Tau Peptide (274-288) Trifluoroacetate |
| Trypsin |
| Thioflavin-T (ThT) |
| Heparin |
| Furimazine |
| Calcein blue AM |
| Curcumin |
| Quercetin |
| Resveratrol |
Biophysical Characterization of Aggregates
The transition of the Tau peptide from its soluble monomeric state to insoluble, structured aggregates is a hallmark of neurodegenerative diseases. cam.ac.uk Understanding the physical properties of these aggregates is crucial for elucidating the mechanisms of pathology. Biophysical techniques offer powerful tools to characterize the formation, size, and interaction kinetics of Tau peptide aggregates in a label-free environment. nih.govnih.gov Methods such as light scattering can be employed to screen starting materials, measure aggregation rates on a nanometer scale, and probe size distributions to gain deeper insights into the aggregation mechanism. wyatt.comamazonaws.com These approaches are essential for studying the elementary steps in the amyloid pathway, including primary nucleation and oligomeric conversion. cam.ac.uk
Dynamic Light Scattering (DLS) for Size Distribution of Aggregates
Dynamic Light Scattering (DLS) is a non-destructive analytical technique used to determine the size distribution of particles and molecules in solution. unchainedlabs.com The method works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.com By analyzing these fluctuations, DLS can determine the hydrodynamic radius (Rh) of the particles, providing critical information on the aggregation state of peptides like Tau. news-medical.net
In the context of Tau Peptide (274-288) research, DLS is instrumental in monitoring the progression of aggregation. wyatt.com Studies on Tau protein aggregation have shown that even solutions considered "monomeric" can contain stable oligomers with a hydrodynamic radius of approximately 10 nm. amazonaws.comnews-medical.net DLS can track the growth of these oligomers into larger aggregates over time, especially upon the addition of aggregate "seeds," which can induce immediate and steady aggregation. amazonaws.com This allows for the calculation of aggregation rates by monitoring the increase in both scattering intensity and hydrodynamic radius. news-medical.net The high-throughput capability of modern DLS instruments allows for simultaneous monitoring of multiple samples under various conditions without disturbing them. amazonaws.com
Table 1: DLS Measurement of Tau Protein Aggregation
| Sample Condition | Average Hydrodynamic Radius (Rh) | Initial Rate of Radius Growth | Average Light Scattering Intensity | Rate of Intensity Increase | Notes |
|---|---|---|---|---|---|
| "Monomer" Solution (Unseeded) | 12.0 nm | Not Applicable (Stable) | 3.1x10⁴ kCnt/second | Not Applicable (Constant) | Oligomeric species were stable for over 14 hours at 37°C. amazonaws.comnews-medical.net |
| Seeded Solution | >12.0 nm | 13.7 nm/hour | >3.1x10⁴ kCnt/second | 4.5x10⁴ (kCnt/second)/hour | Data from the initial hour of aggregation after seed addition. news-medical.net |
This table presents illustrative data from DLS studies on Tau protein aggregation, demonstrating the technique's ability to quantify changes in aggregate size and concentration. Data is based on findings reported in related Tau protein research. news-medical.net
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. nih.gov It is a valuable tool for analyzing binding affinities and the kinetic parameters of these interactions. nih.gov The method involves immobilizing one binding partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) flows over the surface in a continuous stream of buffer. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This signal is directly proportional to the mass of the bound analyte, allowing for the quantitative determination of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants. nih.govresearchgate.net
SPR has been effectively utilized to study the binding kinetics of Tau fragments with various molecules, including potential inhibitors, antibodies, and other proteins. nih.govmdpi.com For instance, SPR-based assays can characterize the binding properties of small molecules to recombinant Tau fibrils. researchgate.net By analyzing the interaction, researchers can determine the equilibrium dissociation constant (K₋), which indicates the affinity of the binding. A lower K₋ value signifies a higher binding affinity. researchgate.net Such studies are critical for screening and characterizing compounds that might modulate Tau aggregation or bind to existing fibrils. mdpi.comresearchgate.net
Table 2: Kinetic and Affinity Data from SPR Analysis of Tau Fragment Interactions
| Interacting Molecules | Association Rate (kₒₙ) | Dissociation Rate (kₒff) | Affinity (K₋) | Notes |
|---|---|---|---|---|
| Tau K18ᴹ Fragment and Methylene (B1212753) Blue | Not Specified | Not Specified | 159 µM | The binding profile was used to calculate the K₋ value. mdpi.com |
| Tau (386-408)-pS396 Peptide and Antibody D1.2 | Not Specified | Not Specified | 11 nM | Represents high-affinity binding of a specific antibody to a phosphorylated Tau peptide. researchgate.net |
| Tau (386-408)-pS396 Peptide and Antibody C10.2 | Not Specified | Not Specified | 27 nM | Represents high-affinity binding of a specific antibody to a phosphorylated Tau peptide. researchgate.net |
This table provides examples of binding kinetics data obtained from SPR studies on Tau fragments interacting with a small molecule and specific antibodies. The K₋ value is a measure of binding affinity. researchgate.netmdpi.com
Rational Design and Application of Tau Peptide 274 288 Derivatives As Research Tools
Development of Peptide Inhibitors or Modulators of Tau Aggregation
The tendency of specific hexapeptide motifs within the Tau protein, namely VQIINK (found in repeat R2) and VQIVYK (in repeat R3), to form β-sheet structures is a key factor in initiating the aggregation cascade. pharmaceutical-networking.com Research has shown that the VQIINK segment, located within the Tau (274-288) sequence, is a particularly potent driver of this process. nih.govgoogle.com This has led to the strategic development of peptide-based inhibitors designed to specifically target these "hotspot" sequences and disrupt the formation of pathogenic Tau aggregates. biorxiv.orgnih.gov These inhibitors are seen as having significant potential as disease-modifying agents for Alzheimer's disease and other tauopathies. nih.gov
One approach involves the creation of all D-enantiomeric peptide ligands that bind to monomeric Tau protein. researchgate.net These peptides stabilize Tau in its naturally unfolded state, thereby preventing its conversion into aggregated forms and even halting ongoing aggregation in vitro. researchgate.net Another successful strategy has been the development of retro-inverso peptide inhibitors, such as RI-AG03, which are based on the VQIVYK hotspot but have shown efficacy against aggregation driven by both key motifs. nih.govresearchgate.net
The design of effective Tau aggregation inhibitors is heavily reliant on understanding the atomic structure of the amyloid fibrils they target. nih.gov The core principle involves using the known three-dimensional "steric-zipper" structures of the VQIINK and VQIVYK segments as a template. nih.gov These steric zippers are formed by paired β-sheets with tightly interdigitated side chains that create a stable, water-excluding fibril spine. pnas.org
Inhibitors are designed as "capping" peptides that bind to the exposed ends of these growing fibrils. pnas.org This binding sterically obstructs the addition of new Tau monomers, effectively halting fibril elongation. pnas.org Key design strategies include:
Blocking Key Interfaces: Incorporating bulky amino acids, such as tryptophan or methionine, into the inhibitor sequence to physically block the interfaces required for fibril growth. nih.govgoogle.com
Disrupting Electrostatic Interactions: Introducing charged residues like arginine to disrupt the electrostatic environment at the fibril end. nih.govgoogle.com
Promoting Fibril Affinity: Reversing the charges at the ends of the inhibitor peptide to enhance electrostatic attraction to the oppositely charged fibril sequence, thereby improving binding affinity. nih.govgoogle.com
Table 1: Examples of Structure-Based Peptide Inhibitors of Tau Aggregation
| Inhibitor Name | Target Motif | Design Rationale | Source(s) |
|---|---|---|---|
| D-TLKIVW | VQIVYK | An all D-amino acid peptide designed to interact with the VQIVYK steric zipper through hydrophobic packing and hydrogen bonding. | nih.gov |
| WINK | VQIINK | Incorporates a Tryptophan (W) to block a key aggregation interface and an Arginine (R) to disrupt another. Charge reversal at the ends promotes binding. | nih.govgoogle.com |
| MINK | VQIINK | Similar to WINK, but uses Methionine (M) to block the aggregation interface, along with an Arginine and charge reversal. | nih.govgoogle.com |
| RI-AG03 | VQIVYK/VQIINK | A retro-inverso peptide designed based on the VQIVYK hotspot, with modifications to prevent self-association and enhance stability. It also effectively inhibits the VQIINK motif. | nih.govresearchgate.net |
| W3, WIW, VDW | VQIINK/VQIVYK | Fibril-capping peptides designed to bind to the amyloid-driving sequences of Tau and sterically interfere with fibril growth. | pnas.org |
A significant challenge in developing peptide-based tools is their inherent susceptibility to degradation by proteases in biological systems. To overcome this, several optimization strategies are employed to enhance stability and activity in research models.
Use of D-Amino Acids: Synthesizing inhibitors using all D-enantiomeric amino acids creates peptides that are resistant to natural proteases, which typically recognize only L-amino acids. This approach has been used to create stable ligands that bind to monomeric Tau and prevent its aggregation. researchgate.netnih.gov
Retro-Inverso Modification: This strategy involves reversing the sequence of the peptide and using D-amino acids instead of L-amino acids. The resulting retro-inverso peptide maintains a similar side-chain topology to the original L-peptide but has a reversed backbone, making it highly resistant to proteolysis. The inhibitor RI-AG03 is a potent example of this approach. researchgate.net
Preventing Self-Aggregation: The inhibitor peptides themselves can sometimes self-associate, which would reduce their efficacy. To prevent this, specific hydrophobic amino acids within the core sequence, such as isoleucine and valine, can be mutated to disrupt these interactions without compromising their ability to bind to the target Tau fibril. biorxiv.org
These optimized inhibitors have demonstrated activity in various research models. For instance, the RI-AG03 peptide was shown to significantly improve neurodegenerative and behavioral phenotypes in a transgenic Drosophila model of human Tau expression. researchgate.net
Engineering of Fluorescent Probes for In Vitro and Ex Vivo Imaging
To visualize and track Tau-related processes in cells and tissues, derivatives of Tau peptides are engineered into fluorescent probes. This is typically achieved by conjugating a fluorophore (a fluorescent dye) to the peptide sequence.
One successful example involved creating a fluorescently labeled Tau-derived peptide, TP-TMR, by conjugating the fluorophore TMR to a peptide that binds to microtubules. nih.gov This probe allows for the imaging of microtubules in living cells without the toxicity or functional disruption associated with drug-based fluorescent probes like those derived from taxol. nih.gov
Similarly, inhibitor peptides can be tagged with fluorophores to study their cellular uptake and distribution. A fluorescein-tagged version of the inhibitor RI-AG03 was used to confirm its efficient penetration into HEK-293 cells, demonstrating its ability to reach its intracellular target. researchgate.net Beyond peptide conjugation, broader screening efforts are underway to identify novel fluorescent dyes that can selectively bind to different conformational polymorphs of Tau fibrils, which could serve as starting points for developing more specific imaging agents. nih.gov
Conjugation Strategies for Targeted Delivery in Preclinical Research Models
For peptide-based inhibitors to be effective in preclinical models, they must be able to cross cellular membranes and, ideally, the blood-brain barrier to reach intracellular Tau aggregates. To facilitate this, various conjugation strategies are employed to create advanced delivery systems.
Liposome (B1194612) Nanoparticles: Inhibitor peptides can be conjugated to the surface of liposomes, which are small vesicles that can encapsulate molecules. lancs.ac.uk This nanoparticle formulation can enhance cellular delivery.
Cell-Penetrating Peptides (CPPs): Short, positively charged peptide sequences like polyarginine (polyR) or the trans-activator of transcription (TAT) peptide can be attached to the inhibitor. lancs.ac.ukmdpi.com These CPPs enhance cellular uptake through mechanisms like direct membrane penetration and macropinocytosis. lancs.ac.uk Studies have shown that conjugating the RI-AG03 inhibitor with polyR or TAT significantly improves its cellular delivery, especially when combined with liposome nanoparticles. lancs.ac.uk
Nanobodies: Capping peptide inhibitors have been grafted into the variable region of a camelid antibody (nanobody). pnas.org This approach can be taken a step further by creating a bispecific nanobody that not only inhibits Tau aggregation but also targets a receptor, such as the insulin-like growth factor receptor 1 (IGFR1), to facilitate transport across the blood-brain barrier. pnas.org
Other Nanoparticles: Gold nanoparticles and metal-organic frameworks (MOFs) represent other promising platforms. nih.govresearchgate.net These nanoparticles can be functionalized with Tau-targeting peptides or molecules, acting as carriers to deliver their cargo to the desired location within the brain. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Modified Tau Peptide (274-288) Analogs
Structure-activity relationship (SAR) studies are crucial for refining the design of Tau aggregation inhibitors. These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. This process provides critical insights into the features necessary for potent inhibition.
For peptide inhibitors based on the VQIVYK motif, SAR studies have revealed key principles. For example, it was found that the isoleucine and valine residues were critical for the peptide's own tendency to aggregate, so they were targeted for mutagenesis to prevent self-association. biorxiv.org In contrast, the tyrosine residue was kept because its aromatic ring was found to be useful as an "anchoring" residue through stacking interactions with the target fibril. biorxiv.org
SAR studies are not limited to peptides. An extensive SAR study on oleocanthal, a natural compound that inhibits Tau fibrillization, demonstrated that its two aldehyde groups are essential for its inhibitory activity. nih.gov Analogs where these groups were modified or absent lost their ability to prevent Tau aggregation. nih.gov Similarly, SAR analysis of cyanine-based compounds showed they could be more potent inhibitors than the well-known aggregator methylene (B1212753) blue. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Tau Aggregation Inhibitors
| Compound Class | Modification | Effect on Activity | Rationale/Insight | Source(s) |
|---|---|---|---|---|
| Peptide Inhibitor (VQIVYK-based) | Mutagenesis of Isoleucine (I) and Valine (V) | Decreased inhibitor self-association while maintaining target binding. | These hydrophobic residues were found to be key drivers of the inhibitor's own aggregation. | biorxiv.org |
| Peptide Inhibitor (VQIVYK-based) | Retention of Tyrosine (Y) | Maintained anchoring interactions with the Tau fibril. | The aromatic side chain of tyrosine is important for binding to the target. | biorxiv.org |
| Oleocanthal Analogs | Modification or removal of the two aldehyde groups | Complete loss of inhibitory activity. | The dialdehyde (B1249045) pharmacophore is essential for the compound's ability to prevent Tau fibrillogenesis. | nih.gov |
| Peptide Inhibitor (VQIINK-based) | Addition of Tryptophan (W) or Methionine (M) | Increased inhibitory potency. | The bulky side chains sterically block a key interface required for fibril elongation. | nih.govgoogle.com |
| Peptide Inhibitor (VQIINK-based) | Addition of Arginine (R) | Increased inhibitory potency. | The charged residue disrupts a second critical interface involved in aggregation. | nih.govgoogle.com |
Current Research Gaps and Future Directions
Elucidating the Precise Role of Tau Peptide (274-288) in Early Pathological Events
A significant gap in current research is the precise elucidation of the role of Tau Peptide (274-288) in the initial stages of neurodegenerative diseases like Alzheimer's. While it is known that the full-length tau protein is involved in microtubule stabilization, its fragments can have distinct and sometimes toxic functions. jci.orgmdpi.comabcam.com The region encompassing amino acids 274-288 is part of the second repeat domain (R2) of the microtubule-binding region (MTBR). nih.govpharmaceutical-networking.com This area is critical for tau's normal function and is also implicated in its pathological aggregation. nih.govbohrium.com
The peptide sequence contains the highly amyloidogenic hexapeptide motif 275VQIINK280, which is recognized as a key seed for tau aggregation. pharmaceutical-networking.combiorxiv.org This motif can promote the formation of beta-sheet structures, a hallmark of the neurofibrillary tangles (NFTs) found in Alzheimer's disease. nih.govpharmaceutical-networking.com However, the exact sequence of events initiated by this peptide fragment in a cellular environment remains to be fully understood. Future research should focus on how post-translational modifications, such as phosphorylation and acetylation within or near this peptide sequence, influence its aggregation propensity and its interaction with other cellular components in the early phases of disease. mdpi.combohrium.comnih.gov For instance, acetylation of lysine (B10760008) residues K274 and K281 has been shown to be significantly increased in the early stages of Alzheimer's disease, suggesting a potential role for this modification in driving pathology. mdpi.com
Understanding whether this peptide fragment can independently initiate cytotoxic cascades or if it primarily acts as a building block for larger, more toxic oligomers is a critical area for future investigation. nih.govnih.gov The transition from a soluble, natively unfolded state to aggregated forms is a key pathological event, and the specific contribution of the 274-288 fragment to this process needs to be delineated. bohrium.comfrontiersin.org
Addressing Methodological Challenges in In Situ and High-Resolution Studies of Peptide Aggregates
Studying the aggregation of peptides like Tau (274-288) directly within a cellular or tissue context (in situ) presents considerable methodological hurdles. A primary challenge is the heterogeneous and transient nature of early-stage aggregates, such as oligomers, which are considered highly neurotoxic. nih.govresearchgate.net These small, soluble aggregates are difficult to detect and characterize using traditional bulk biochemical assays. nih.govacs.org
Advanced high-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM) and super-resolution microscopy, are beginning to provide unprecedented insights into the structure of tau filaments. thermofisher.comelifesciences.org However, applying these techniques to visualize the earliest, non-fibrillar aggregates of specific, short peptides like Tau (274-288) in situ remains a significant challenge. researchgate.net The development of methods to label and track this specific peptide without altering its aggregation properties is crucial.
Future directions should include the refinement of super-resolution imaging to achieve nanoscale visualization of Tau Peptide (274-288) aggregates within neurons. thermofisher.com This would allow researchers to observe the initiation of aggregation, the morphology of early oligomers, and their interactions with cellular organelles. Furthermore, developing correlative light and electron microscopy (CLEM) workflows could link the fluorescently-tagged peptide's location with the ultrastructural details of its aggregates and the surrounding cellular environment. Overcoming the insolubility of amyloid aggregates, which poses a significant challenge for many analytical techniques, is also a critical area for methodological development. acs.org
Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function
A holistic understanding of the function of Tau Peptide (274-288) necessitates the integration of multiple layers of biological data. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the complex molecular networks perturbed by this peptide. nih.govplos.orgfrontiersin.orgresearchgate.net
Currently, much of the omics data available is related to the full-length tau protein or broader Alzheimer's pathology. researchgate.netnih.govnih.govresearchgate.net A key research gap is the generation of specific multi-omics datasets in cellular or animal models where the effects of Tau Peptide (274-288) are isolated.
Future research should focus on:
Transcriptomics: Identifying changes in gene expression in response to the presence of Tau Peptide (274-288) to understand the cellular pathways that are activated or repressed. nih.govmedrxiv.org
Proteomics: Analyzing the protein interaction partners of this peptide to uncover its cellular binding targets and the composition of its aggregates. mdpi.com This can also reveal downstream changes in protein expression and post-translational modifications. researchgate.net
Metabolomics: Investigating how the peptide affects cellular metabolism, which is known to be dysregulated in neurodegenerative diseases. plos.org
By integrating these datasets, researchers can build comprehensive models of the peptide's function and its contribution to disease pathogenesis. nih.govplos.orgfrontiersin.org This integrated approach can help to identify novel biomarkers and therapeutic targets related to the specific pathological actions of this peptide fragment.
Development of Novel Biosensors and Analytical Platforms for Tau Peptide (274-288)
The development of sensitive and specific tools to detect and quantify Tau Peptide (274-288) and its various aggregated forms is essential for both research and potential future diagnostic applications. While numerous biosensors have been developed for the full-length tau protein, there is a lack of platforms specifically designed for this short peptide fragment. rsc.orgnih.govnih.govmdpi.commdpi.commdpi.com
Current biosensor technologies that could be adapted include:
Electrochemical Immunosensors: These platforms offer high sensitivity and can be miniaturized for point-of-care applications. nih.govmdpi.commdpi.com Developing specific antibodies that recognize the unique conformation of aggregated Tau Peptide (274-288) would be a critical step.
Fluorescence-Based Biosensors: Techniques like Förster Resonance Energy Transfer (FRET) and systems based on fluorescent nanoclusters can be designed to detect the aggregation of the peptide in real-time within living cells. rsc.orgbiorxiv.org
Nanoluciferase Complementation Assays: These highly sensitive systems can be engineered to monitor the self-interaction of the Tau (274-288) peptide. biorxiv.org
Future efforts should concentrate on creating novel biosensors with high specificity for the different assembly states (monomeric, oligomeric, fibrillar) of Tau Peptide (274-288). This would enable researchers to track the kinetics of aggregation and screen for molecules that inhibit this process. The development of non-invasive detection methods for this peptide in biological fluids remains a long-term goal. rsc.org
| Analytical Platform | Principle | Potential Application for Tau Peptide (274-288) | Key Challenge |
| Electrochemical Immunosensor | Measures changes in electrical properties upon antibody-antigen binding. mdpi.commdpi.com | Quantitative detection in biological samples. | Development of highly specific antibodies. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures energy transfer between two light-sensitive molecules. biorxiv.org | Real-time monitoring of peptide aggregation in living cells. | Avoiding interference from the fluorescent tags on peptide conformation. |
| Nanoluciferase Complementation | Reconstitution of a functional luciferase enzyme upon protein-protein interaction. biorxiv.org | Highly sensitive detection of peptide self-association. | Ensuring proper folding and function of the fusion proteins. |
| Surface Plasmon Resonance (SPR) | Detects binding events at a sensor surface by measuring changes in the refractive index. mdpi.com | Kinetic analysis of peptide interactions with potential inhibitors or binding partners. | Immobilization of the peptide without affecting its native structure. |
Exploration of Tau Peptide (274-288) as a Target for Mechanistic Drug Discovery Research (excluding clinical trials)
The critical role of the region encompassing Tau Peptide (274-288) in aggregation makes it an attractive target for mechanistic drug discovery research aimed at preventing or reversing tau pathology. frontiersin.orgoaepublish.comnih.govnih.gov Research in this area, excluding clinical trials, is focused on understanding the fundamental mechanisms by which small molecules or peptides can interfere with the aggregation process.
Several strategies are being explored:
Aggregation Inhibitors: Designing small molecules or other peptides that can bind to the 275VQIINK280 motif and prevent it from seeding aggregation. biorxiv.org Some studies have explored the use of peptide-based inhibitors that mimic this "hotspot" region to block fibrillization. biorxiv.org
Modulators of Post-Translational Modifications: Identifying compounds that can prevent the specific post-translational modifications within this peptide sequence that are known to promote aggregation, such as the acetylation of K274 and K281. mdpi.combohrium.com
Stabilizers of the Monomeric State: Discovering molecules that can bind to the soluble, monomeric form of the peptide and stabilize its non-pathological conformation.
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Coupling Time | 1–2 hours per residue |
| Cleavage Duration | 2–4 hours |
| HPLC Column | C18, 5 µm particle size |
| Eluent Gradient | 5–60% acetonitrile over 30 minutes |
How does this compound contribute to Alzheimer’s disease (AD) research?
Methodological Answer:
This peptide is critical for studying tau-amyloid-beta (Aβ) cross-interactions , a hallmark of AD:
- Aggregation Inhibition : The peptide inhibits Aβ aggregation in vitro by forming heterooligomers, which can be quantified via thioflavin-T fluorescence assays or transmission electron microscopy (TEM) .
- Microtubule Stabilization : Functional assays (e.g., tubulin polymerization assays) assess its ability to stabilize microtubules, mimicking physiological tau function .
- Pathological Modeling : Use in neuronal cell cultures to study tau hyperphosphorylation and neurotoxicity under Aβ exposure .
How does residual trifluoroacetate (TFA) affect downstream assays, and how can it be mitigated?
Methodological Answer:
TFA can interfere with:
Q. Mitigation Strategies :
- TFA Removal : Dialyze against 0.1% HCl or acetic acid, or use ion-exchange resins to replace TFA with biocompatible counterions .
- Quantification : Measure residual TFA via ion chromatography (detection limit: 0.1% w/w) .
What experimental discrepancies arise in tau-Aβ interaction studies, and how can they be resolved?
Methodological Answer:
Common contradictions include:
- Aggregation Kinetics Variability : Caused by differences in peptide purity, buffer conditions (e.g., pH, ionic strength), or TFA content.
- Resolution : Standardize protocols using HPLC-validated peptides and control buffer systems (e.g., 20 mM phosphate, pH 7.4) .
- Cross-Validation : Combine surface plasmon resonance (SPR) for binding affinity and atomic force microscopy (AFM) for structural validation .
What advanced techniques characterize the structural dynamics of this compound?
Methodological Answer:
- Secondary Structure Analysis : Use CD spectroscopy in aqueous buffers (e.g., 10 mM Tris, pH 7.4) to monitor α-helix/β-sheet transitions under varying conditions (e.g., Aβ co-incubation) .
- Oligomerization State : Size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to determine monomer/oligomer ratios .
- Post-Translational Modifications : Mass spectrometry (MS) to identify phosphorylation sites after incubation with kinases (e.g., GSK-3β) .
How can researchers optimize SPPS for high-yield production of Tau Peptide (274-288)?
Methodological Answer:
- Resin Selection : Use Wang resin for C-terminal amidation or Rink amide resin for acid-sensitive peptides .
- Coupling Efficiency : Monitor via Kaiser test; repeat couplings with hexafluorophosphate (HBTU) if <99% efficiency .
- Scale-Up : Automated synthesizers reduce human error and improve batch consistency .
Q. Table 2: Troubleshooting SPPS
| Issue | Solution |
|---|---|
| Low Yield | Optimize coupling time/temperature |
| Truncated Peptides | Use double couplings for bulky residues |
| Oxidation | Add 0.1 M methionine to cleavage cocktail |
What are the implications of sequence-specific variations in tau peptides (e.g., 274-288 vs. 306-317)?
Methodological Answer:
- Functional Differences : The 274-288 region is implicated in Aβ binding, while 306-317 is critical for microtubule stabilization. Use alanine scanning mutagenesis to identify key residues .
- Aggregation Propensity : Compare via turbidity assays or Congo red binding; 274-288 exhibits lower self-aggregation than phospho-mimetic mutants .
How can TFA counterions be replaced for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
